molecular formula C7H12F3N3O B13430850 (Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide

Cat. No.: B13430850
M. Wt: 211.19 g/mol
InChI Key: VADHCSHBOMDGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Acetimidamide Moiety: The acetimidamide group can be synthesized through the reaction of appropriate amines with acylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions may target the imidamide moiety.

    Substitution: The trifluoromethyl group can participate in substitution reactions, particularly under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways. Its trifluoromethyl group can enhance binding affinity and specificity.

Medicine

In medicine, (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide may have potential as a drug candidate due to its unique structural properties. It could be explored for its activity against various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetamide
  • (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetohydrazide
  • (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetylamine

Uniqueness

The uniqueness of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide lies in its specific combination of functional groups. The presence of both a trifluoromethyl group and a hydroxyl group provides unique chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C7H12F3N3O

Molecular Weight

211.19 g/mol

IUPAC Name

N'-hydroxy-2-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanimidamide

InChI

InChI=1S/C7H12F3N3O/c8-7(9,10)5-1-2-13(3-5)4-6(11)12-14/h5,14H,1-4H2,(H2,11,12)

InChI Key

VADHCSHBOMDGNN-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CC1C(F)(F)F)C/C(=N/O)/N

Canonical SMILES

C1CN(CC1C(F)(F)F)CC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.